molecular formula C22H25N3O6 B2508694 3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941961-47-3

3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2508694
CAS No.: 941961-47-3
M. Wt: 427.457
InChI Key: PTPMDECVSCHMEE-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic chemical compound featuring a 1,3,4-oxadiazole core linked to a benzamide moiety, making it a candidate for investigative life science applications. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities . Specifically, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been identified as a highly interesting class of compounds with potent activity against drug-resistant bacterial pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . Some analogues within this chemical family have demonstrated a multi-targeting mechanism of action in bacteria, affecting pathways such as menaquinone biosynthesis, iron regulation, and bacterial membrane depolarization, while also showing a low propensity for resistance development . Furthermore, 1,3,4-oxadiazole derivatives are extensively investigated for their potential in cancer research, with studied mechanisms including the inhibition of key enzymes such as thymidylate synthase, HDAC, and topoisomerase II . This compound is intended for research purposes by qualified scientists. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-5-28-17-12-14(13-18(29-6-2)19(17)30-7-3)20(26)23-22-25-24-21(31-22)15-10-8-9-11-16(15)27-4/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPMDECVSCHMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group:

    Formation of the Triethoxybenzamide Moiety: This involves the reaction of an amine with a triethoxybenzoyl chloride under basic conditions to form the final benzamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 1,3,4-oxadiazole moiety. The specific compound has been evaluated for its efficacy against various cancer cell lines.

Case Studies and Findings

  • Zheng et al. (2023) reported that derivatives of 1,3,4-oxadiazoles exhibited significant telomerase inhibitory activity against gastric cancer cell lines. The study found that certain structural modifications enhanced the anticancer activity of these compounds compared to controls like ethidium bromide .
  • Shamsuzzaman et al. synthesized new anticancer derivatives based on oxadiazole and tested them against human leukemia cells. Their findings indicated that certain derivatives showed potent activity with IC50 values significantly lower than those of standard treatments .
  • B.S. Holla et al. developed various oxadiazole derivatives and tested them against multiple cancer types (breast, ovarian, colon). They found that some compounds demonstrated GI50 values below 10 µM across several cancer cell lines, indicating strong anticancer potential .

Key Mechanisms Identified

  • Telomerase Inhibition: Compounds with the oxadiazole structure have been shown to inhibit telomerase activity in cancer cells, leading to reduced cell proliferation and increased apoptosis .
  • Induction of Apoptosis: Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, making them potential candidates for further development as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide.

SAR Insights

  • The presence of electron-donating groups on specific positions of the aromatic rings has been correlated with enhanced biological activity. For example, modifications at the ortho and para positions can significantly affect the potency against various cancer types .

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring and methoxyphenyl group may play crucial roles in binding to these targets, while the triethoxybenzamide moiety could influence the compound’s overall bioactivity and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Compound Name / ID Substituents (Benzamide/Oxadiazole) Biological Activity Key Findings References
Target Compound : 3,4,5-Triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide: 3,4,5-triethoxy; Oxadiazole: 2-methoxyphenyl Inferred: Potential antifungal/antibacterial Structural analogs suggest triethoxy groups enhance lipophilicity and bioavailability.
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Benzamide: Sulfamoyl; Oxadiazole: 4-methoxyphenylmethyl Antifungal (C. albicans) IC₅₀: 50 μg/mL; inhibits thioredoxin reductase. Higher activity than fluconazole in resistant strains.
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide: Sulfamoyl; Oxadiazole: furan-2-yl Antifungal (C. albicans) IC₅₀: 100 μg/mL; synergistic with fluconazole.
HSGN-237 : N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide Benzamide: 4-CF₃O; Oxadiazole: 3-fluorophenyl Antibacterial (N. gonorrhoeae) MIC: 0.25 μg/mL; CF₃O group enhances metabolic stability.
OZE-II : N-(5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)benzamide Benzamide: Sulfonyl-oxazolidine; Oxadiazole: 3,5-dimethoxyphenyl Antimicrobial (S. aureus) MIC: 2 μg/mL; sulfonyl group critical for enzyme inhibition.
4-Phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891129-48-9) Benzamide: 4-phenoxy; Oxadiazole: 3,4,5-triethoxyphenyl Not reported Structural similarity suggests comparable solubility (logP ~3.5).
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Acetamide: N-phenyl; Oxadiazole: 3,4,5-trimethoxyphenyl Antibacterial (E. coli, S. aureus) MIC: 8–32 μg/mL; sulfanyl linker improves membrane targeting.

Key Structural and Functional Insights:

Substituent Position and Activity: The 3,4,5-triethoxy substitution on the benzamide (target compound) vs. 3,4,5-trimethoxy () highlights the role of alkoxy chain length. 2-Methoxyphenyl on the oxadiazole (target) vs. 4-methoxyphenylmethyl (LMM5): The para-substitution in LMM5 improves steric interaction with fungal enzymes, whereas ortho-substitution in the target compound may influence binding orientation .

Biological Activity Trends :

  • Sulfamoyl/sulfonyl groups (LMM5, OZE-II) correlate with enzyme inhibition (e.g., thioredoxin reductase, carbonic anhydrase), while triethoxy/trifluoromethoxy groups (target, HSGN-237) are associated with broad-spectrum antimicrobial activity .
  • Furan-2-yl (LMM11) vs. phenyl derivatives : Heterocyclic substituents like furan reduce toxicity but may limit potency compared to aromatic rings .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established routes for 1,3,4-oxadiazole-benzamide conjugates, such as cyclization of acylthiosemicarbazides or coupling of preformed oxadiazole amines with activated benzoyl chlorides .

Biological Activity

3,4,5-Triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing oxadiazole and benzamide structures. These include:

  • Antibacterial Activity : Compounds with similar structures have shown significant antibacterial properties against multidrug-resistant strains such as MRSA. For instance, derivatives of 1,3,4-oxadiazol-2-one have demonstrated potent activity against gram-positive bacteria by targeting essential bacterial proteins like FtsZ .
  • Antioxidant Properties : The presence of ethoxy groups in the structure may contribute to antioxidant activity. A study indicated that related compounds exhibited substantial free radical scavenging abilities .
  • Anticancer Potential : Some derivatives have been evaluated for their anticancer effects, showing promise in inhibiting tumor cell proliferation through various mechanisms including apoptosis induction .

The biological mechanisms through which 3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects can be attributed to:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : The interaction with specific cellular receptors may lead to altered signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antibacterial Activity : A study focusing on 1,3,4-oxadiazol derivatives found that certain modifications led to enhanced antibacterial efficacy against resistant strains. Compound A14 from this series was noted for its superior activity compared to traditional antibiotics .
  • Antioxidant Activity Assessment : Research evaluating the antioxidant properties of oxadiazole-containing compounds indicated that these molecules could effectively scavenge free radicals, suggesting a protective role against oxidative stress .

Data Tables

Activity Type Compound Type Efficacy Target Organism/Cell Line
Antibacterial1,3,4-Oxadiazol derivativesPotent against MRSAStaphylococcus aureus
AntioxidantEthoxy-substituted benzamidesHigh radical scavengingN/A
AnticancerBenzamide derivativesInduces apoptosisVarious cancer cell lines

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